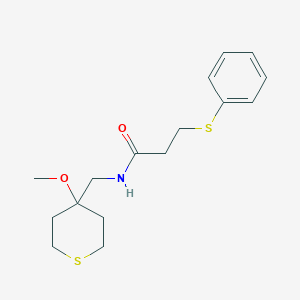
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide
カタログ番号:
B3014673
CAS番号:
867041-10-9
分子量:
496.6
InChIキー:
GUZPLKMEWJQJEK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide” is a chemical substance with the molecular formula C21H28N4O6S2 . It has an average mass of 496.600 Da and a monoisotopic mass of 496.145020 Da .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Given its structure, it may participate in various chemical reactions, but without specific experimental data or literature, it’s challenging to predict the exact reactions .科学的研究の応用
Synthesis and Chemical Properties
- 9,9-Bis(methoxymethyl)fluorene, a related compound, was synthesized and studied for its reaction effects, providing insights into the synthesis processes of similar fluorene derivatives (L. Min, 2011).
Applications in Polymer and Material Science
- Fluorene-based poly(arylene ether sulfone) copolymers were synthesized, displaying high proton conductivity and potential for polymer electrolyte membrane (PEM) materials in fuel cells (Chenyi Wang et al., 2011).
- Novel sulfonated polyimides derived from fluorene showed good solubility and high proton conductivities, making them suitable for fuel cell applications (Xiaoxia Guo et al., 2002).
- A study on sulfonated block copolymers containing fluorenyl groups indicated their promise in fuel-cell applications due to their high proton conductivity and mechanical properties (Byungchan Bae et al., 2009).
Electronics and Sensing Applications
- Certain fluorene derivatives were identified as promising materials for electronic applications like light-emitting diodes (OLEDs) and sensors due to their unique electronic properties (Richard D. Hreha et al., 2003).
- A fluorene derivative was developed as a fluorescent sensor for pH and pyridinium halide, indicating its potential in chemical sensing and computing switch applications (Zixing Wang et al., 2005).
Optical and Luminescent Properties
- Studies on conjugated fluorene derivatives showed their potential as blue light-emitting materials, highlighting their application in optoelectronic devices (J. Rodríguez et al., 2006).
Advanced Functional Materials
- The development of novel polyimides and polyamides derived from fluorene showcased their utility in creating materials with high thermal stability and optical transparency, beneficial for advanced material applications (Shu-jiang Zhang et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPLKMEWJQJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]...
Cat. No.: B3014590
CAS No.: 318289-26-8
4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phe...
Cat. No.: B3014592
CAS No.: 847388-37-8
6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3...
Cat. No.: B3014594
CAS No.: 912800-27-2
ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propa...
Cat. No.: B3014596
CAS No.: 681274-67-9
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)
![4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3014592.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)
![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)
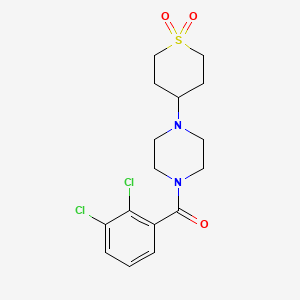
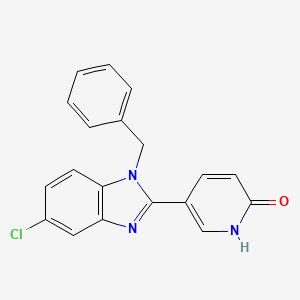
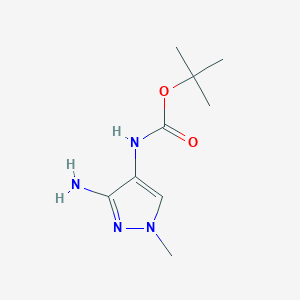
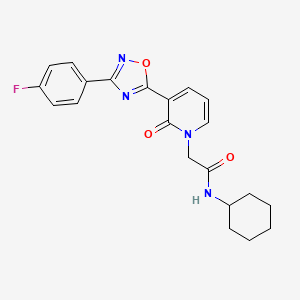
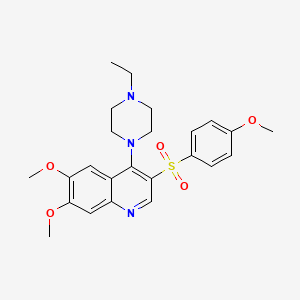
![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)
![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)
![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)
